molecular formula C24H18Cl2N2O2S2 B187421 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one CAS No. 81512-22-3

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

货号 B187421
CAS 编号: 81512-22-3
分子量: 501.4 g/mol
InChI 键: MEGXGLUSWZXYLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.

作用机制

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one works by inhibiting the mutant p53 protein, which is commonly found in various types of cancer. Mutant p53 is a gain-of-function protein that promotes tumor growth and survival. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one binds to the mutant p53 protein and induces a conformational change, leading to the degradation of the protein. This results in the restoration of the wild-type p53 function, which plays a critical role in suppressing tumor growth and inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells and tissues. It has been well-tolerated in preclinical studies, with no significant adverse effects observed. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the advantages of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one is its specificity towards mutant p53, which makes it a promising therapeutic for cancers that harbor this mutation. However, 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and poor solubility, which may limit its effectiveness in vivo. Further optimization of the formulation and delivery methods is needed to improve the bioavailability and pharmacokinetics of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one.

未来方向

There are several future directions for the development of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one as a cancer therapeutic. One direction is to optimize the formulation and delivery methods to improve its bioavailability and pharmacokinetics. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in human patients. Additionally, further studies are needed to investigate the potential of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in combination with other cancer therapies, as well as its potential in other types of cancer that do not harbor mutant p53.

合成方法

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one can be synthesized via a multi-step reaction starting from 4-chlorobenzoic acid. The detailed synthesis method has been published in a scientific paper by Chen et al. (2010).

科学研究应用

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been extensively studied in preclinical models as a potential cancer therapeutic. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, ovarian, pancreatic, and lung cancers. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to be effective in inhibiting cancer stem cells, which are responsible for tumor initiation, metastasis, and recurrence.

属性

CAS 编号

81512-22-3

产品名称

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

分子式

C24H18Cl2N2O2S2

分子量

501.4 g/mol

IUPAC 名称

2-(4-chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O2S2/c25-17-5-1-15(2-6-17)23-27(21(29)13-31-23)19-9-11-20(12-10-19)28-22(30)14-32-24(28)16-3-7-18(26)8-4-16/h1-12,23-24H,13-14H2

InChI 键

MEGXGLUSWZXYLW-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

规范 SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

其他 CAS 编号

81512-22-3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。